Product packaging for Rhodium carbon(Cat. No.:)

Rhodium carbon

Cat. No.: B8728510
M. Wt: 118.948 g/mol
InChI Key: RPNNPZHFJPXFQS-UHFFFAOYSA-N
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Description

Scope and Significance in Contemporary Chemical Science

The scope of rhodium-carbon systems in contemporary chemical science is extensive, spanning fundamental studies of metal-carbon bonding to the development of highly efficient catalytic processes and advanced materials. These systems are particularly significant due to their exceptional catalytic activity and selectivity across a wide range of organic reactions. wikipedia.orgamdb.onlineuni-freiburg.de

Rhodium's interaction with carbon can manifest in several forms:

Rhodium Carbides (RhC): These are inorganic compounds featuring direct rhodium-carbon bonds, exhibiting properties distinct from their parent metals. nih.govnih.gov

Rhodium-on-Carbon Heterogeneous Catalysts: These involve rhodium nanoparticles or species dispersed on various carbon supports, such as activated carbon, carbon nanotubes, graphene, or carbon nanofibers. wikipedia.orgamdb.onlinenih.govwikipedia.orgfishersci.seuni.lufishersci.comamericanelements.comepa.gov

Rhodium Carbonyl and Organometallic Complexes: These are molecular compounds where carbon monoxide (CO) or other organic ligands are directly coordinated to the rhodium center, often forming the active species in homogeneous catalytic cycles. nih.govnih.govnih.govnih.govnih.govnih.govepa.gov

The significance of these systems lies in their ability to facilitate complex chemical reactions with high precision, often under mild conditions, leading to improved yields and reduced by-product formation. This makes them indispensable tools in both academic research and industrial applications. amdb.onlineuni-freiburg.de

Interdisciplinary Relevance in Advanced Materials and Catalysis

Rhodium-carbon systems hold significant interdisciplinary relevance, particularly in the fields of advanced materials and catalysis, driving innovation in diverse sectors.

Catalysis: Rhodium-carbon systems are preeminent in catalysis, both homogeneously and heterogeneously.

Homogeneous Catalysis: Rhodium carbonyl complexes are widely utilized as homogeneous catalysts. A notable example is the Monsanto process, where rhodium iodides catalyze the carbonylation of methanol (B129727) to produce acetic acid. americanelements.com These complexes are also the dominant catalysts for hydroformylation, a process that converts alkenes into aldehydes using synthesis gas (a mixture of carbon monoxide and hydrogen). uni-freiburg.deamericanelements.com Beyond these, organorhodium compounds are crucial for various carbon-carbon bond-forming reactions, enabling the synthesis of complex organic molecules. nih.govnih.govfishersci.ptsigmaaldrich.comamericanelements.com Research findings indicate that cationic rhodium carbonyl complexes can form carbonyl-bridged species, influencing their catalytic behavior. nih.gov For instance, [Rh(CO)2ClL] complexes, where L represents triphenylphosphine (B44618) chalcogenides or amino acid ester ligands, have shown higher catalytic activity in methanol carbonylation compared to other known species. nih.govnih.gov

Heterogeneous Catalysis: Rhodium nanoparticles supported on carbon materials (Rh/C) are highly active and selective heterogeneous catalysts. wikipedia.orgamdb.online Their applications are extensive, including:

Hydrogenation Reactions: Rh/C catalysts accelerate the addition of hydrogen to unsaturated compounds, converting them into valuable products. wikipedia.org Specifically, carbon nanotube-supported rhodium nanoparticles (Rh NPs@MWCNT) have demonstrated high catalytic activity for the hydrolytic dehydrogenation of dimethylamine-borane (DMAB) at room temperature, achieving a record catalytic turnover frequency (TOF) value of 3010.47 h⁻¹. nih.gov Rhodium nanoparticles supported on carbon nanofibers (Rh/CNF) are highly active and reusable for arene hydrogenation, even tolerating coexisting epoxido groups. uni.lu Carbon dots have also been employed as both stabilizing and reducing agents for synthesizing rhodium nanoparticles (Rh/CDs) for hydrogenation applications. fishersci.com

Oxidation and Isomerization: These catalysts also promote oxidation reactions and facilitate the conversion of one isomer into another, which are critical steps in organic synthesis. wikipedia.org

Environmental Catalysis: Rhodium-on-carbon catalysts play a vital role in pollution control and environmental remediation. wikipedia.org

Pharmaceutical Synthesis: Their high efficiency, stability, and regenerability make rhodium-carbon catalysts valuable in pharmaceutical synthesis and fine chemicals production. amdb.online

Advanced Materials: Rhodium-carbon systems contribute significantly to the development of advanced materials with unique properties.

Rhodium Carbide (RhC): RhC is a hard, refractory material known for its high melting point (approximately 2000°C), high hardness (8-10 on the Mohs scale), and excellent thermal stability. nih.gov Its rocksalt-type crystal structure, with a face-centered cubic arrangement of rhodium and carbon atoms, contributes to its resistance to corrosion and oxidation, making it attractive for high-temperature applications. nih.gov Beyond catalysis, RhC is being explored for potential uses in electronics and energy storage, including lithium-ion batteries and supercapacitors. nih.gov Recent research has demonstrated the synthesis of rhodium carbide under less extreme conditions than traditionally required, showing much higher catalytic activity for the hydrogen evolution reaction (HER) than pure rhodium. nih.gov

Nanocomposites: The strategic integration of rhodium with carbon-based materials like carbon fibers and cobalt can yield advanced nanocomposites. Such materials exhibit a synergistic balance of properties, including exceptional corrosion resistance, thermal stability from rhodium, superior strength-to-weight ratio, and electrical conductivity from carbon fiber. These nanocomposites show potential for applications in high-performance technologies, such as flexible sensors, advanced electronic devices, and nanomedicine platforms. fishersci.ca

Sensors and Energy Conversion: Rhodium nanoparticles decorated on acid-functionalized carbon nanospheres (Rh-CNS) have demonstrated excellent electrochemical hydrogen sensing properties. americanelements.com Furthermore, rhodium single atoms anchored in hollow nitrogenated carbon spheres (Rh₁HNC) are being developed as efficient catalysts for bifunctional catalysis, crucial for renewable energy conversion and storage technologies. thermofisher.com The strong d–p orbital interaction between rhodium and carbon sites in these materials is key to their efficient performance. thermofisher.com

The ongoing research into rhodium-carbon systems continues to uncover novel compounds and materials with tailored properties, promising further advancements in chemical synthesis, energy technologies, and various industrial applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4Rh B8728510 Rhodium carbon

Properties

Molecular Formula

CH4Rh

Molecular Weight

118.948 g/mol

IUPAC Name

methane;rhodium

InChI

InChI=1S/CH4.Rh/h1H4;

InChI Key

RPNNPZHFJPXFQS-UHFFFAOYSA-N

Canonical SMILES

C.[Rh]

Origin of Product

United States

Rhodium Carbides: Synthesis and Fundamental Investigations

Synthetic Methodologies for Rhodium Carbides

The development of effective synthetic routes for rhodium carbides is crucial for unlocking their full potential. Recent advancements have focused on overcoming the limitations of traditional high-temperature and high-pressure methods, exploring more rational, low-temperature, and precursor-based approaches.

Rational Synthesis Approaches

Rational synthesis approaches aim to design synthetic pathways that lead specifically to the formation of rhodium carbide phases, often by controlling the supply of rhodium and carbon atoms. One notable method involves a chemical reduction using an organic oxidant, such as tetracyanoethylene (B109619) (TCNE). This liquid-phase synthesis method has successfully yielded rhodium carbide (Rh₂C) without requiring the extreme conditions typically associated with carbide formation. The amount of TCNE plays a critical role in the formation of the Rh₂C phase; for instance, using 0.03 mmol of TCNE resulted in the pure Rh₂C phase, whereas a lower amount (0.01 mmol) led to a mixture of Rh₂C and metallic Rh, and no TCNE resulted in only the face-centered cubic (fcc) Rh phase. acs.org This method provides a feasible strategy for creating new metal carbides. researchgate.net

Low-Temperature and Ambient Pressure Routes

Conventional approaches for synthesizing carbide catalysts often involve temperature-programmed reactions (TPRe) using gaseous hydrocarbons or carbon monoxide as carbon sources at high carburization temperatures (≥ 800 °C) and slow heating rates (0.5–5 K min⁻¹). researchgate.net However, there is a growing need for milder, more environmentally friendly methods.

A significant breakthrough in low-temperature synthesis is the use of tetracyanoethylene (TCNE) as a carbon source in a chemical reduction method, enabling the synthesis of rhodium carbide without extreme conditions. researchgate.netacs.org This liquid-phase synthesis is also more suitable for mass production compared to conventional methods. acs.org While specific low-temperature and ambient pressure routes for rhodium carbides are still emerging, the general trend in transition metal carbide synthesis points towards methods that avoid high temperatures and pressures, such as solvothermal conversions of single-source precursors or mild ethane (B1197151) treatment of confined metal nanoclusters for other noble metal carbides like platinum carbide. researchgate.netosti.gov

Precursor-Based Synthesis Strategies

Precursor-based strategies involve using specific molecular compounds that contain both rhodium and carbon, or easily react to form rhodium carbide under controlled conditions. For instance, the use of molecular carbonyl RhMn clusters, such as Na₂[Rh₃Mn₃(CO)₁₈], as molecular single-source precursors (SSPs) has been explored for preparing silica-supported RhMnOx catalysts. While this specifically targets RhMnOx, the decomposition of such precursors can lead to the formation of rhodium carbide (RhCₓ) phases, influencing the long-term stability and performance of catalysts in reactions like syngas conversion to ethanol (B145695). mpg.de The close proximity of Rh and MnOx achieved through this SSP approach is beneficial. mpg.de Another example, though for other transition metal carbides, includes solvothermal conversion of Prussian blue single-source precursors to produce single-phase MxCs (M = Fe, Co, and Ni) at temperatures above 200 °C. researchgate.net

Carbon-Extraction-Triggered Phase Engineering of Rhodium Nanomaterials

Phase engineering is a critical strategy for tuning the physicochemical properties of noble metal nanomaterials. A unique synthetic methodology has been developed to prepare freestanding unconventional hexagonal-close packed (2H) Rh nanoplates (NPLs) through a two-step strategy involving the extraction of carbon from pre-synthesized rhodium carbide. researchgate.netnih.gov This method allows for phase-controlled synthesis of rhodium nanomaterials with high phase purity and well-defined facets, such as 2H (0001)h and (101̅0)h. researchgate.netnih.gov These 2H Rh NPLs exhibit good thermostability up to 300 °C. researchgate.netnih.gov

The process involves starting with rhodium carbide of different sizes and morphologies, and then extracting carbon to achieve the desired phase. researchgate.net This approach has shown impressive results in electrocatalytic nitrate (B79036) reduction reactions (NO₃RR), where the 2H Rh NPLs achieved higher ammonia (B1221849) (NH₃) Faradaic efficiency (91.9%) and NH₃ yield rate (156.97 mg h⁻¹ mgcat⁻¹) with lower overpotentials compared to conventional face-centered cubic (fcc) Rh nanocubes. researchgate.netnih.gov Density functional theory (DFT) calculations suggest that the unconventional (0001)h surface of 2H Rh has an energetically favored NO₃RR pathway and stronger H* absorption ability, contributing to its superior activity and selectivity. researchgate.netnih.gov

Advanced Structural Analysis Techniques for Rhodium Carbides

Understanding the crystal structure and composition of rhodium carbides is essential for correlating their properties with their atomic arrangements. Advanced techniques provide detailed insights into these materials.

X-ray Diffraction (XRD) Studies

X-ray Diffraction (XRD) is a primary technique for characterizing the crystal structure, phase purity, and lattice parameters of rhodium carbides. XRD patterns provide characteristic peaks that correspond to specific crystallographic planes, allowing for phase identification and structural analysis.

For instance, the known rhodium carbide phase, Rh₂C, typically exhibits face-centered cubic (fcc) structure, with characteristic reflexes at 2Θ angles of approximately 35°, 38°, 40°, and 43° corresponding to the (110), (002), (111), and (021) planes, respectively. researchgate.net In situ XRD experiments have been used to monitor the transformation of Rh₂C; for example, H₂ pretreatment of Rh₂C at 150 °C for 2 hours can transform it into metallic Rh, with the XRD peaks of Rh₂C broadening at around 110 °C during heating under H₂/N₂ flow. researchgate.net

Studies on rare-earth metal rhodium carbides, such as R₈Rh₅C₁₂ (R = yttrium, gadolinium-thulium), have utilized single-crystal X-ray diffraction to determine their complex structures. For Y₈Rh₅C₁₂, the refinement resulted in a conventional residual of R = 0.031 for 1868 structure factors. This structure features a finite chain-like centrosymmetric polyanion [Rh₅C₁₂]²⁻ with two Rh-Rh bonds (270.8 pm) and six pairs of carbon atoms (C-C bond lengths: 127, 132, 133 pm). acs.org

Another series of rare-earth metal rhodium carbides, LnRhC₂ (Ln = La, Ce, Pr, Nd, Sm), also showed diverse crystal structures determined by XRD. LaRhC₂ and CeRhC₂ crystallize with a tetragonal structure (space group P4₃ or P4₁), with CeRhC₂ having lattice parameters a = 392.45 pm and c = 1526.0 pm. epa.gov PrRhC₂, NdRhC₂, and SmRhC₂ adopt the orthorhombic CeNiC₂ type structure, with SmRhC₂ having lattice parameters a = 358.91 pm, b = 469.29 pm, and c = 656.7 pm. epa.gov These compounds contain C₂ pairs with C-C distances indicating double bonds (139 pm for CeRhC₂ and 134 pm for SmRhC₂). epa.gov

XRD is also crucial for confirming the formation of specific phases in nanomaterials. For instance, in the carbon-extraction-triggered phase engineering, XRD confirms the high phase purity of the synthesized unconventional 2H Rh nanoplates. researchgate.net

Table 1: Lattice Parameters of Selected Rhodium Carbide Phases

CompoundCrystal SystemSpace GroupLattice Parameters (pm)C-C Bond Length (pm)Reference
Rh₂CFace-centered cubic (fcc)--- researchgate.net
Y₈Rh₅C₁₂--Rh-Rh: 270.8127, 132, 133 acs.org
CeRhC₂TetragonalP4₃ or P4₁a = 392.45, c = 1526.0139 epa.gov
SmRhC₂OrthorhombicAmm2a = 358.91, b = 469.29, c = 656.7134 epa.gov
NdRhC₂OrthorhombicAmm2-135 materialsproject.org

Electron Microscopy (TEM, SEM) for Nanostructure Elucidation

Electron microscopy, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), plays a crucial role in elucidating the nanostructure and morphology of rhodium carbides and other transition metal carbides. These techniques allow for the visualization of material morphology, microstructure, grain sizes, defects, and the dispersion of nanoparticles mit.edumdpi.comcore.ac.ukacs.orgresearchgate.net.

SEM images can reveal significant differences in the morphology of catalysts, such as the segregation of metal-rich regions and support materials, and the formation of smaller, better-dispersed regions in promoted catalysts mdpi.com. TEM and high-resolution TEM (HRTEM) provide insights into the microstructure at a finer scale, including the presence of stacking faults and twins in carbide grains core.ac.uk. For carbide-derived carbons, HRTEM image analysis, combined with mathematical morphology, can characterize the shape and disordered arrangement of defective polyaromatic units, providing information about individual fringes, basic structural units, and continuous domains researchgate.net. This analysis can also highlight structural reorganization upon graphitization and the impact of synthesis conditions on nanostructure researchgate.net.

For instance, studies on transition metal carbides have utilized TEM and SEM to observe the carbonization products, revealing the formation of ultrathin metal-carbide nanostructures mit.edu. The low-temperature synthesis processes can generate similar nanostructured materials regardless of the metal ion, with hydrogel membranes potentially acting as templates to constrain the conversion of metal ions into ultrathin 2D polycrystalline carbide nanosheets mit.edu.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is an indispensable tool for determining the surface chemical composition and the chemical states of various species within the topmost few atomic layers of a material diva-portal.orgaip.org. In the context of rhodium carbides, XPS is employed to confirm the extent of carburization, identify different oxidation states of rhodium and carbon, and analyze the surface-specific species present mdpi.comdiva-portal.orgosti.govresearchgate.net.

XPS spectra provide crucial information on binding energies, which are indicative of the chemical environment of the atoms. For example, the Rh3d region in XPS spectra exhibits well-separated spin-orbit components, although the Coster-Kronig effect can broaden the Rh3d3/2 component thermofisher.com. The technique is particularly valuable for non-oxide 2D materials, such as transition metal carbides, which are prone to oxidation, allowing researchers to probe oxidation products and surface modifications diva-portal.org.

In studies involving transition metal carbides, XPS results can indicate a greater extent of carburization in promoted catalysts, suggesting that promoters can act as structural and electronic modifiers, influencing surface chemistry and catalyst dispersion mdpi.com. XPS also aids in examining the stability of samples by characterizing surface changes before and after electrochemical testing osti.gov.

Theoretical and Computational Investigations of Rhodium Carbides

Theoretical and computational investigations, particularly using quantum chemical calculations, are indispensable for understanding the fundamental properties of rhodium carbides, complementing experimental findings. These methods provide insights into electronic structure, bonding, stability, reactivity, and reaction pathways that are difficult to obtain experimentally acs.orgnih.govmkuniversity.ac.inaip.org.

Electronic Structure Theory and Bonding Analysis

Electronic structure theory is employed to analyze the bonding characteristics and electronic properties of rhodium carbides. This includes understanding the nature of metal-carbon bonds, the density of states, and molecular orbital configurations rsc.orgresearchgate.netresearchgate.netmaterialsproject.org.

For diatomic rhodium carbide (RhC), the electronic ground state has been established as having 2Σ+ symmetry, arising from a molecular orbital configuration where 5π and 11σ electrons are bonding uvic.ca. In more complex rhodium carbide species, such as the dinuclear rhodium carbide cation [Rh2C3]+, theoretical calculations predict an unsymmetrical linear [Rh–C–C–C–Rh]+ structure with two different Rh–C bond lengths (e.g., 1.90 Å and 1.72 Å) and distinct C–C bond lengths nih.gov. Natural bond orbital (NBO) analyses for terminal carbides suggest a triple bond between the metal and the carbido carbon, along with a 2s-like lone pair on the carbon uit.no.

The bonding character in transition metal carbides is influenced by the periodic position of the transition metal and the surface termination, which in turn tunes the densities of states and electronic surface properties rsc.org. The extent of metallic, covalent, and ionic bonding character within metal-metal and metal-carbon bonds largely drives the electronic properties rsc.org. The "nobleness" of the parent metal can lead to a weakening of metal-carbon bonds across a period rsc.org.

Density Functional Theory (DFT) Calculations for Stability and Reactivity

Density Functional Theory (DFT) calculations are extensively used to predict the stability, formation energies, and reactivity of rhodium carbides mdpi.comosti.govresearchgate.netacs.orgresearchgate.net. These calculations can model the energetics of various structures and reaction pathways.

DFT studies have been applied to cubic rhodium carbides to understand trends in stability, structural, and electronic properties as a function of carbon stoichiometry (RhCx) researchgate.net. For noble metal carbides, DFT calculations can investigate their electronic structure and catalytic activity, for example, in the hydrogen evolution reaction (HER) nih.govacs.org. Studies have shown that rhodium carbide can exhibit higher catalytic activity for HER compared to pure Rh, with DFT revealing energetically favored reaction pathways and stronger hydrogen absorption abilities on specific surfaces researchgate.net.

DFT calculations are also crucial for understanding the stability of terminal carbide complexes, predicting their adiabatic ionization potentials and singlet-triplet gaps, which are indicators of reactivity uit.noacs.org. These calculations suggest that many of these complexes should be isolable and moderately stable once synthesized uit.no. Furthermore, DFT can be used to determine free energy changes of adsorbed species, such as hydrogen and hydroxyl groups, which directly correlate to catalytic activity in reactions like HER osti.gov.

Reaction Pathway Modeling in Carbide Transformations

Computational modeling, particularly using DFT, is instrumental in unraveling the intricate reaction mechanisms and energy barriers involved in carbide formation and transformations. This allows for a detailed understanding of how rhodium carbides form and react with other molecules acs.orgnih.govnih.govrsc.orguu.nl.

Reaction pathway modeling also helps in understanding the synthesis of carbides. For supported mixed metal carbide catalysts, investigations using temperature-programmed reaction (TPR) combined with mass spectrometry (MS) and thermal gravimetric analysis (TGA), complemented by X-ray diffraction (XRD), can follow the carburization pathway and identify evolved gases and crystal phases formed at different temperatures uu.nl.

Organorhodium Chemistry: Foundations and Catalytic Relevance

Synthetic Strategies for Organorhodium Compounds

The synthesis of organorhodium compounds involves diverse approaches aimed at creating stable complexes with specific reactivities. Rhodium is typically supplied commercially in the Rh(III) oxidation state, often as hydrated rhodium trichloride (B1173362) (RhCl₃·3H₂O), which can react with olefins and carbon monoxide to form organometallic complexes, frequently involving reduction to Rh(I). wikipedia.org

Ligand Design and Coordination Chemistry Principles

Ligand design is a critical aspect of organorhodium chemistry, influencing the structural and reactivity properties of the resulting metal complexes. wiley.com Ancillary ligands play a direct role in discovering new bonding motifs and stoichiometric reactivity, as well as in developing catalytic protocols. wiley.com The choice of ligands can tune the geometry and conformation of organorhodium compounds. solubilityofthings.com

For instance, phosphine (B1218219) ligands are commonly employed due to their ability to stabilize various rhodium oxidation states and influence catalytic activity. The electron-releasing properties of σ-bonded organoligands can be reflected in the coordination shifts observed in NMR spectroscopy. capes.gov.br The nature of the carbon donor (sp³, sp², sp) also significantly impacts Rh-P coupling within phosphine-rhodium moieties, demonstrating a cis-influence series (sp³-C < sp²-C < sp-C). capes.gov.br

In half-sandwich organorhodium(III) complexes, (N,N) donor bidentate ligands like N,N'-dimethylethylenediamine (dmen), N,N,N',N'-tetramethylethylenediamine (tmeda), 2-picolylamine (pin), and 1,10-phenanthroline (B135089) (phen) have been used. rsc.org The formation of complexes with high stability is observed, though sterical hindrance can reduce stability, as seen with tmeda. rsc.org

Preparation of Specific Organorhodium Complex Classes

Various classes of organorhodium complexes are synthesized for specific applications.

Rhodium(0) Complexes: These are typically binary carbonyls, such as tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂) and hexadecacarbonylhexarhodium (Rh₆(CO)₁₆). They are generally obtained through the reductive carbonylation of rhodium(III) salts or Rh₂(CO)₄Cl₂. wikipedia.org

Rhodium(I) Complexes: These are highly important homogeneous catalysts. Common examples include:

Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I) (RhCl(PPh₃)₃), used for olefin hydrogenation. wikipedia.org

Bis(triphenylphosphine)rhodium carbonyl chloride (RhCl(CO)(PPh₃)₂). wikipedia.org

Cyclooctadiene rhodium chloride dimer ([Rh(cod)Cl]₂) and chlorobis(cyclooctene)rhodium dimer. wikipedia.org

Dicarbonyl(acetylacetonato)rhodium(I) (Rh(acac)(CO)₂). google.com

Organorhodium(I) complexes of the general formula [(PEt₃)₃Rh(R)] can be prepared from {[(COE)₂Rh(μ-Cl)]₂} (COE = cis-cyclooctene) and PEt₃, followed by reaction with appropriate reagents. acs.org

Rhodium(III) Complexes: These are often formed from RhCl₃·3H₂O. Cyclometalated rhodium(III) complexes, such as trans-[Rh(C^N^S)Cl(PPh₃)₂] (where C^N^S is a cyclometalating ligand), can be synthesized via C(sp²)-H and C(sp³)-S bond scissions. wikipedia.org Half-sandwich rhodium(III) complexes like [Rh(η⁵-C₅Me₅)(L)(Cl)]⁺ (where L = dmen, tmeda, pin, phen) are prepared from the precursor [Rh(η⁵-C₅Me₅)(μ-Cl)Cl]₂. rsc.org

Rhodium(V) Complexes: Strong donor ligands, such as hydride, silyl, and boryl ligands, are necessary to stabilize Rh(V). This oxidation state is implicated in rhodium-catalyzed borylation reactions. wikipedia.org

The preparation of specific organorhodium complexes can involve various reaction types, including metal insertion reactions where a metal inserts into an existing organic framework. solubilityofthings.com For example, the reaction of tris(triphenylphosphine)nitratorhodium(I) with hydrazine (B178648) in degassed methanol (B129727) yields μ-3-carbopentazane-N¹,N⁴:N²,N⁵-bis[bis(triphenylphosphine)rhodium(I)] dinitrate, a stereospecific homogeneous hydrogenation catalyst. google.com

Spectroscopic Characterization Methodologies for Organorhodium Complexes

Spectroscopic techniques are indispensable for the structural elucidation, identification of intermediates, and understanding of bonding in organorhodium complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful analytical technique for determining the molecular structure of organorhodium compounds. jchps.comrsc.org It provides information about the different types of protons and carbons, their chemical environments, and their relative numbers. jchps.com

¹H NMR Spectroscopy: Provides insights into the proton environment, including chemical shifts and coupling patterns. For instance, organorhodium(I) complexes like [(PEt₃)₃Rh(R)] show resonances for two types of ethyl groups in inequivalent phosphines in a 2:1 ratio. acs.org

¹³C NMR Spectroscopy: Useful for identifying carbon atoms directly bonded to rhodium. Rhodium-carbon signals for terminal carbonyls typically show large ¹J(Rh-C) coupling constants (71-75 Hz), distinguishing them from α-rhodacycle carbons which have much smaller coupling constants (26-30 Hz). researchgate.net

³¹P NMR Spectroscopy: Particularly useful for phosphine-containing organorhodium complexes. It can reveal the number and environment of phosphorus atoms. For example, in [(PEt₃)₃Rh(R)] complexes, the ³¹P NMR spectra show a doublet of doublets for phosphines cis to the organyl group and a doublet of triplets for the phosphine trans to it. acs.org In organorhodium(I) complexes Rh(R)[PhP(CH₂CH₂CH₂PPh₂)₂], the relative ³¹P coordination shifts (Δ(PPh₂) > Δ(PPh)) reflect the electron-releasing properties of the σ-bonded organoligands trans to PPh. capes.gov.br

¹⁰³Rh NMR Spectroscopy: Despite the insensitivity of the ¹⁰³Rh nucleus, ¹⁰³Rh NMR spectroscopy is a valuable tool for studying rhodium coordination and organometallic compounds, providing insights into structure, bonding, and catalytic activity. researchgate.net The chemical shift range of ¹⁰³Rh NMR spectroscopy is estimated to be on the order of 12,000 ppm. researchgate.net

NMR spectroscopy, including ¹H, ¹³C, and ³¹P NMR, is routinely used to confirm the identity of synthesized rhodium complexes. rsc.org

Mass Spectrometry (ESI-MS, ESI-CAD-MS) for Intermediate Identification

Mass spectrometry (MS), especially electrospray ionization mass spectrometry (ESI-MS), is a powerful technique for characterizing organometallic and coordination compounds and identifying reactive intermediates in complex reaction mixtures. nih.govnih.govrsc.orguvic.ca ESI is considered a "soft ionization" technique, leading to minimal fragmentation and allowing the observation of pseudo-molecular ions, which is advantageous for macromolecules. wikipedia.org

ESI-MS: This technique is valuable for identifying organometallic and coordination complexes in solution. uvic.ca It can produce multiple-charged ions, extending the mass range for larger molecules. wikipedia.org ESI-MS analysis has been used to corroborate catalytic mechanisms, such as the hydrogen-mediated coupling of acetylene (B1199291) to carbonyl compounds, by identifying cationic rhodacyclopentadiene intermediates. nih.govnih.gov

ESI-CAD-MS (Collisionally Activated Dissociation Mass Spectrometry): Also known as tandem MS (MS/MS or MSⁿ), ESI-CAD-MS provides additional structural information by fragmenting precursor ions and analyzing the resulting product ions. nih.govnih.govrsc.orguvic.ca This technique supports the structural assignments of ions observed in ESI-MS experiments and helps in understanding decay processes and reaction pathways. nih.govnih.govrsc.org For example, it has been used to support the proposed catalytic mechanism involving carbonyl insertion into a cationic rhodacyclopentadiene in the coupling of acetylene. nih.govnih.gov

Infrared Spectroscopy for Carbonyl and Hydride Ligands

Infrared (IR) spectroscopy is a sensitive technique used to identify organometallic species, particularly those containing carbonyl (CO) and hydride (H) ligands, by measuring their characteristic stretching frequencies. nih.govosti.govacs.orgmpg.de

Carbonyl Ligands: The CO stretching frequencies are highly sensitive to the electronic properties of the metal center and its environment, providing insights into the bonding and structure of metal carbonyl complexes. osti.govacs.org For instance, rhodium gem-dicarbonyls and rhodium monocarbonyls can be identified by their distinct IR bands. nih.gov The precursor Rh(acac)(CO)₂ shows characteristic CO absorption bands around 2000 cm⁻¹. acs.org

Hydride Ligands: IR spectroscopy can detect metal-hydride stretching vibrations. For supported rhodium catalysts, the Rh-H stretching frequency is predicted to be significantly lower than the C-O stretching frequency for rhodium carbonyl hydride species. dtic.mil The presence of CO can enhance the strength of the Rh-H bond. dtic.mil Structurally well-defined zeolite-supported rhodium complexes have shown evidence of new rhodium monohydride species incorporating a C₂H₄ ligand through IR analysis. nih.gov

In situ IR spectroscopy is particularly useful for monitoring molecular catalysts in continuous processes, allowing for the detection of active catalytic species and deactivation phenomena. acs.orgmpg.de Advanced chemometric analyses, such as Band Target Entropy Minimization (BTEM), can be applied to deconvolute complex multi-species spectra and obtain pure component spectra estimates. mpg.de

Mechanistic Investigations in Organorhodium Catalysis

The efficiency and selectivity of organorhodium catalysts are intrinsically linked to the intricate mechanisms governing their reactions. These mechanisms often involve a sequence of elementary steps that facilitate bond breaking and formation, ultimately regenerating the active catalyst.

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are two cornerstone reactions in organometallic catalysis, representing a reversible pair of transformations critical for many rhodium-catalyzed processes. libretexts.orgscribd.com

Oxidative Addition involves the increase of the metal center's oxidation state by two units and its coordination number by two. libretexts.orgscribd.com This reaction typically occurs when a low-valent rhodium complex (e.g., Rh(I), d⁸ configuration) reacts with a substrate, splitting a bond (e.g., H-H, C-X, C-H) and adding the fragments to the metal center. wikipedia.orglibretexts.org For instance, in the hydrogenation of olefins catalyzed by Wilkinson's catalyst (chloro tris(triphenylphosphine)rhodium(I)), the initial step involves the oxidative addition of H₂ to the Rh(I) center, forming a Rh(III) dihydride species. wikipedia.orglibretexts.org Similarly, in the Monsanto process for acetic acid production, the catalytically active species, cis-[Rh(CO)₂I₂]⁻, undergoes oxidative addition with methyl iodide. wikipedia.orglibretexts.org Non-polarized substrates like H-H, C-H, and Si-H bonds often undergo a concerted oxidative addition mechanism, where the ligands end up in a cis position. libretexts.org

Reductive Elimination is the microscopic reverse of oxidative addition, where the metal center's oxidation state decreases by two units, and two ligands combine to form a new bond and dissociate from the metal. libretexts.orgscribd.com This intramolecular reaction is favored by a low electron density on the metal center, often seen in higher oxidation states (e.g., Rh(III)). libretexts.orgscribd.com A crucial requirement for reductive elimination is that the two ligands forming the new bond must be in a cis position to each other. libretexts.orgscribd.comyoutube.com For example, in the hydrogenation cycle, the final step involves the reductive elimination of the alkane from the rhodium center, regenerating the Rh(I) catalyst. wikipedia.orglibretexts.org

The interplay between oxidative addition and reductive elimination allows for the breaking and formation of various bonds, making them central to cross-coupling reactions and other catalytic cycles. libretexts.org

Table 1: Characteristics of Oxidative Addition and Reductive Elimination
FeatureOxidative AdditionReductive Elimination
Metal Oxidation State Increases by two unitsDecreases by two units
Coordination Number Increases by two unitsDecreases by two units
Favored By Low-valent metal, two vacant coordination sitesElectron-poor metal, high oxidation state, steric hindrance
Ligand Orientation Fragments often add cisLigands must be cis
Bond Formation/Cleavage Bond cleavage (e.g., H-H, C-X, C-H)New bond formation (e.g., C-C, C-H)
Reversibility Often reversibleOften reversible

Migratory Insertion Mechanisms

Migratory insertion, also known as 1,1-insertion or 1,2-insertion, is a key elementary step in organometallic chemistry where two ligands on a metal complex combine to form a new bond, typically resulting in a new anionic ligand and generating a vacant coordination site. scribd.comwikipedia.orglibretexts.orgopenochem.org This process does not change the formal oxidation state of the metal. scribd.com

There are two primary mechanistic pathways for migratory insertion:

Anionic Ligand Migration: An anionic ligand (e.g., hydride (H⁻), alkyl (R⁻), acyl, aryl (Ar⁻), or alkoxide (OR⁻)) migrates to an adjacent neutral ligand (e.g., CO, alkene, alkyne, or carbene). wikipedia.orgopenochem.org This is the more commonly observed pathway. For instance, in the Monsanto process, the methyl group migrates to a coordinated carbon monoxide (CO) ligand, forming an acyl group and creating a vacant site on the rhodium center. libretexts.org

Neutral Ligand Insertion: The neutral ligand inserts itself between the metal and the anionic ligand. wikipedia.org

Both mechanisms involve a transition state that places the less substituted carbon on the metal when alkenes insert into M-H or M-C bonds. wikipedia.org The reverse of olefin insertion into a metal-hydrogen bond is β-hydride elimination, which follows the same mechanistic pathway. wikipedia.org

Migratory insertion reactions are fundamental to numerous rhodium-catalyzed processes, including:

Carbonylation reactions: The insertion of CO into a metal-alkyl bond to form a metal-acyl complex is a crucial step in hydroformylation and the Monsanto acetic acid process. libretexts.orgopenochem.org

Hydrogenation reactions: Olefin insertion into a metal-hydride bond is a key step in olefin hydrogenation, as seen with Wilkinson's catalyst. wikipedia.orglibretexts.org

Polymerization reactions: Alkene insertion into metal-alkyl bonds is central to processes like Ziegler-Natta polymerization. wikipedia.orgopenochem.org

The ability of different groups to migrate is referred to as their "migratory aptitude." wikipedia.org The vacant coordination site generated during migratory insertion is often filled by another ligand, allowing the catalytic cycle to continue. scribd.comwikipedia.orgopenochem.org

Table 2: Examples of Migratory Insertion in Organorhodium Catalysis
Reaction TypeMigrating LigandInserting LigandProduct LigandExample Catalytic Process
Carbonylation Alkyl (R⁻)COAcyl (R-CO⁻)Monsanto Acetic Acid Process libretexts.org
Hydrogenation Hydride (H⁻)AlkeneAlkyl (R⁻)Olefin Hydrogenation (Wilkinson's catalyst) wikipedia.orglibretexts.org
Polymerization Alkyl (R⁻)AlkeneElongated Alkyl (R-CH₂CH₂⁻)Ziegler-Natta Polymerization openochem.org

Elementary Steps in Catalytic Cycles

Catalytic cycles in organorhodium chemistry are sequences of elementary steps that collectively transform reactants into products, with the catalyst being regenerated at the end of each cycle. libretexts.org The steps discussed above—oxidative addition, reductive elimination, and migratory insertion—are central to these cycles, alongside other common organometallic reactions such as ligand association (coordination) and dissociation, and β-hydride elimination. libretexts.org

Key Elementary Steps in Rhodium Catalytic Cycles:

Ligand Association/Dissociation: The binding or unbinding of ligands to the rhodium center. This step often creates or fills vacant coordination sites, which are essential for subsequent reactions. For example, Wilkinson's catalyst loses a triphenylphosphine (B44618) ligand to become the active catalyst, creating a vacant site for H₂ coordination. libretexts.org

Oxidative Addition: As detailed in Section 3.3.1, this step increases the rhodium's oxidation state and coordination number by incorporating a substrate. wikipedia.orglibretexts.org

Migratory Insertion: As detailed in Section 3.3.2, this step involves the coupling of two ligands, typically an anionic and a neutral ligand, forming a new bond and generating a vacant site. scribd.comwikipedia.org

Reductive Elimination: As detailed in Section 3.3.1, this step decreases the rhodium's oxidation state and coordination number, releasing the product and regenerating the catalyst. libretexts.orgscribd.com

β-Hydride Elimination: The reverse of olefin insertion, where a hydrogen atom from a β-carbon (relative to the metal-carbon bond) migrates to the metal, forming a metal-hydride and an alkene. wikipedia.org This can be a desired step or an undesired side reaction depending on the catalytic goal.

Examples of Catalytic Cycles:

Monsanto Process (Acetic Acid Synthesis): The cycle involves oxidative addition of methyl iodide to cis-[Rh(CO)₂I₂]⁻, followed by migratory insertion of CO to form an acyl group, then reductive elimination of acetyl iodide, and regeneration of the catalyst. wikipedia.orglibretexts.org

Olefin Hydrogenation (Wilkinson's Catalyst): This cycle typically involves oxidative addition of H₂, π-complexation of the alkene, migratory insertion (intramolecular hydride transfer or olefin insertion), and reductive elimination of the alkane. wikipedia.orglibretexts.org

C-H Functionalization: Many rhodium-catalyzed C-H activation reactions involve a sequence of C-H activation (often via oxidative addition or concerted metalation-deprotonation), insertion of an unsaturated partner, and reductive elimination to form the new C-C or C-heteroatom bond. rsc.orgnih.govsnnu.edu.cn

C-H Bond Activation Mechanisms

C-H bond activation, the cleavage of a strong carbon-hydrogen bond, is a highly desirable transformation in organic synthesis due to the ubiquity of C-H bonds in organic molecules. Rhodium catalysts are prominent in facilitating C-H bond activation, often through various mechanistic pathways. rsc.orgnih.govsnnu.edu.cn

Common Mechanisms for Rhodium-Catalyzed C-H Activation:

Oxidative Addition: A prevalent pathway, especially for Rh(I) catalysts. The C-H bond undergoes oxidative addition to the low-valent rhodium center, increasing its oxidation state (e.g., from Rh(I) to Rh(III)) and forming a metal-alkyl/aryl hydride intermediate. rsc.orgfrontiersin.org This mechanism is often observed in carbonyl-directed C-H oxidative addition reactions. rsc.org

Concerted Metalation-Deprotonation (CMD): This mechanism involves a concerted process where the metal coordinates to a directing group, and simultaneously, the C-H bond is cleaved with the assistance of a base, leading to a metallacyclic intermediate and a proton. nih.govchemrxiv.org This pathway is particularly common in Rh(III)-catalyzed C-H functionalization, often aided by chelating directing groups. nih.govsnnu.edu.cn

Inner-Sphere Mechanism: In this mechanism, the metal directly interacts with a specific C-H bond, leading to its activation and cleavage and forming a discrete organo-rhodium species that then proceeds with further functionalization. This is the most prevalent C-H activation pathway for Rh(I)-catalyzed asymmetric C-H functionalization. rsc.org

Electrophilic Deprotonation Pathway: Some Rh(III) catalysts activate C-H bonds via an electrophilic deprotonation, producing an aryl-Rh intermediate. nih.gov

Chelation-Assisted C-H Activation: Many rhodium-catalyzed C-H activations are facilitated by directing groups containing heteroatoms (e.g., nitrogen, oxygen) that chelate to the rhodium center. This pre-coordination brings the C-H bond into proximity with the metal, lowering the activation energy for cleavage and forming stable metallacycles. nih.govsnnu.edu.cn This strategy is particularly effective for C(sp²)–H bonds. snnu.edu.cn

Rhodium catalysts have been successfully employed for the activation of various C-H bonds, including aromatic, vinylic, and allylic C-H bonds, leading to the formation of new C-C, C-N, and C-O bonds. rsc.orgsnnu.edu.cnchemrxiv.org

Table 3: C-H Bond Activation Mechanisms in Organorhodium Catalysis
Mechanism TypeDescriptionTypical Rhodium Oxidation StateExamples/Characteristics
Oxidative Addition Direct cleavage of C-H bond by metal, increasing metal oxidation state by two.Rh(I) → Rh(III)Carbonyl-directed C-H activation, often concerted. rsc.orgfrontiersin.org
Concerted Metalation-Deprotonation (CMD) Concerted cleavage of C-H bond with assistance of a base/directing group, forming a metallacycle.Rh(III)Common with chelating directing groups; leads to aryl-Rh intermediates. nih.govsnnu.edu.cnchemrxiv.org
Inner-Sphere Direct interaction of metal with C-H bond, forming organo-rhodium species.Rh(I)Most prevalent in Rh(I)-catalyzed asymmetric C-H functionalization. rsc.org
Electrophilic Deprotonation C-H bond activation via electrophilic attack by the metal, followed by deprotonation.Rh(III)Leads to aryl-Rh intermediates; often involves an oxidant to regenerate Rh(III). nih.gov
Chelation-Assisted Directing group coordinates to metal, bringing C-H bond into proximity for activation.Rh(I), Rh(III)Enhances regioselectivity and lowers activation barriers; forms metallacycles. nih.govsnnu.edu.cn

Carbene Formation Mechanisms

Rhodium catalysts are highly effective in mediating reactions involving metal carbenes, which are transient, highly reactive intermediates. These rhodium carbenes are typically generated in situ from diazo compounds. researchgate.netnih.govnih.govdicp.ac.cn

The generally accepted mechanism for rhodium-catalyzed carbene formation from diazo compounds involves two key steps:

Metal-Diazo Complex Formation: A fast initial step where the diazo compound coordinates to the rhodium catalyst, forming a metal-diazo complex. nih.gov

Nitrogen Extrusion (Rate-Limiting Step): This is the rate-determining step, where nitrogen gas (N₂) is extruded from the metal-diazo complex, leading to the formation of the highly reactive rhodium-carbene intermediate. researchgate.netnih.govnih.gov Kinetic isotope effect studies, particularly with ¹⁵N, have provided direct support for this mechanism, indicating extensive C-N bond fission in the transition state. researchgate.netnih.gov

Rhodium carbenes are known for their strong electrophilicity, which makes them highly reactive in various transformations, including:

C-H Insertion Reactions: Rhodium carbenes can insert into C-H bonds, forming new C-C bonds. This reaction often proceeds through a concerted mechanism involving hydride transfer and C-C bond formation. researchgate.netnih.govdicp.ac.cn

X-H Insertion Reactions: Beyond C-H bonds, rhodium carbenes can also insert into other X-H bonds (e.g., N-H, O-H, Si-H, B-H), leading to the formation of new C-X bonds. nih.gov

Cycloaddition Reactions: Rhodium carbenes are also involved in cycloaddition reactions, such as the Büchner reaction. rsc.org

The choice of rhodium catalyst and the nature of the diazo compound significantly influence the reactivity and selectivity of the generated carbene. Dirhodium paddlewheel complexes, particularly dirhodium tetracarboxylates, are widely used and can achieve high enantioselectivity in carbene transformations, especially with donor-acceptor carbenes and intramolecular C-H insertion reactions. researchgate.net

Table 4: Rhodium-Catalyzed Carbene Formation and Reactivity
AspectDescription
Precursor Compounds Typically diazo compounds (e.g., diazocarbonyl compounds, diazoacetamides). researchgate.netnih.govnih.govdicp.ac.cn
Mechanism of Formation 1. Coordination of diazo compound to Rh. 2. Rate-limiting extrusion of N₂ to form Rh-carbene. researchgate.netnih.govnih.gov
Carbene Nature Highly reactive, electrophilic. rsc.org
Key Reactions C-H insertion, X-H insertion (N-H, O-H, Si-H, B-H), cycloadditions. researchgate.netnih.govdicp.ac.cnrsc.org
Catalyst Types Dirhodium paddlewheel complexes (e.g., dirhodium tetracarboxylates) are common. researchgate.net

Compound Names and PubChem CIDs

Rhodium on Carbon Heterogeneous Catalysis: Design and Applications

Preparation Protocols for Supported Rhodium Catalysts

The synthesis of supported rhodium catalysts involves various techniques, each offering distinct advantages in controlling the final catalyst properties, such as metal dispersion, particle size, and metal-support interactions.

Impregnation and Deposition-Precipitation Techniques

Impregnation is a widely employed method for preparing supported rhodium catalysts, particularly due to its simplicity and cost-effectiveness for industrial applications. This technique typically involves contacting a porous carbonaceous support material with an aqueous solution containing a rhodium precursor, often a rhodium(III) salt google.comgoogle.commpg.denih.gov. The process can be performed in several modes, including dry or incipient wetness impregnation, where the solution volume precisely matches the pore volume of the support, or wet impregnation, which uses an excess volume of solution mpg.dechalmers.se.

Key parameters influencing the quality of impregnated rhodium catalysts include the pH of the precursor solution and the support material. For instance, an acidic aqueous rhodium(III) salt solution with a pH value ranging from approximately 1 to 4 is often used google.comgoogle.com. It has been observed that a pH below 1 can hinder the absorption of rhodium(III) salt by the carbonaceous support, while a pH above 4 may lead to premature precipitation of the rhodium salt, resulting in impaired catalyst activity and performance google.com. Conversely, the carbonaceous support material itself often has an alkaline pH, typically between 9 and 11 in an aqueous suspension, with a surface area of at least 600 m²/gram google.comgoogle.com. The interaction between the acidic rhodium solution and the alkaline support facilitates the deposition of the rhodium precursor onto the carbon surface. After impregnation, the wetted support material, containing typically 0.01 to 2 weight percent of rhodium (calculated as elemental metal), undergoes drying, calcination, and subsequent reduction steps to transform the adsorbed metal precursor into the catalytically active metallic rhodium phase google.commpg.denih.gov. The final catalyst composition, immediately after impregnation, preferably exhibits a substantially neutral surface pH, ranging from 6 to 8 google.comgoogle.com.

Deposition-Precipitation is another significant method, particularly effective for achieving higher metal loadings, often exceeding 10-20 weight percent, where impregnation might be limited by precursor solubility scispace.comacs.org. This technique involves inducing the precipitation of the metal precursor directly onto the support surface by altering solution conditions, typically pH, to transform a highly soluble precursor into a less soluble compound mpg.deacs.org. For example, in the synthesis of certain supported catalysts, a homogeneous deposition-precipitation method involves dissolving metal nitrates (e.g., copper and cobalt nitrates) in distilled water, adding the carbon support (e.g., activated carbon), and then dropwise adding a base like sodium hydroxide (B78521) (NaOH) to raise the pH to a specific value (e.g., 10.0) under vigorous stirring physchemres.org. This controlled precipitation ensures that the metal species selectively deposit onto the support material. This method has been successfully applied to achieve highly dispersed rhodium catalysts, as seen in the preparation of Rh/In₂O₃–ZrO₂ catalysts for CO₂ hydrogenation to methanol (B129727), where high rhodium dispersion significantly enhanced catalytic activity sciopen.com.

The choice between impregnation and deposition-precipitation depends on the desired metal loading, dispersion, and the specific application. Impregnation is often favored for its simplicity and for achieving lower metal loadings with good dispersion, while deposition-precipitation allows for higher loadings and can offer better control over particle size and distribution by carefully tuning the precipitation conditions.

Table 1: Comparison of Impregnation and Deposition-Precipitation Techniques for Rhodium Catalyst Preparation

FeatureImpregnationDeposition-Precipitation
Typical Metal Loading 0.01 to 2 wt% Rh google.comgoogle.comOften >10-20 wt% (for higher loadings) scispace.comacs.org
Mechanism Adsorption of precursor from solution mpg.deInduced precipitation onto support surface acs.org
pH Control Acidic Rh solution (pH 1-4) on alkaline support (pH 9-11) google.comgoogle.compH change to induce insolubility (e.g., to pH 10.0) physchemres.org
Dispersion Control Good, depends on precursor concentration and support interaction google.commpg.deCan achieve high dispersion by controlled precipitation sciopen.com
Complexity Simpler, widely used industrially mpg.dechalmers.seMore complex, requires precise pH control physchemres.org
Application Suitability Lower metal loadings, general applications google.comgoogle.comHigher metal loadings, specific applications requiring high dispersion sciopen.com

Immobilization of Organometallic Precursors for Hybrid Systems

The immobilization of organometallic rhodium precursors on carbon supports is a sophisticated approach to creating hybrid catalytic systems that combine the advantages of homogeneous and heterogeneous catalysis. This strategy aims to achieve highly uniform and well-defined active sites, often mimicking the precision of molecular catalysts while benefiting from the ease of separation and recyclability of heterogeneous systems.

This method typically involves grafting discrete organometallic rhodium complexes onto the surface of carbon materials. The carbon support, which can be modified to introduce specific functional groups (e.g., hydroxyl, carboxyl, amine), acts as a ligand or a scaffold to anchor the rhodium complex. For instance, surface groups on carbon can interact with rhodium precursors such as rhodium carbonyls or rhodium phosphine (B1218219) complexes, leading to their covalent or strong coordinative attachment. This approach allows for precise control over the local environment of the rhodium centers, influencing their electronic properties and reactivity.

Research findings indicate that such hybrid systems can exhibit enhanced selectivity and activity compared to conventionally prepared supported catalysts, particularly in reactions where precise control over the coordination sphere of the metal is crucial. The stability of the immobilized complex under reaction conditions is a critical factor, as leaching of the organometallic species can compromise the heterogeneity of the catalyst. Post-synthesis treatments, such as mild reduction or thermal activation, are often employed to convert the immobilized precursors into catalytically active species while maintaining their high dispersion and preventing aggregation.

Synthesis of Single-Atom Rhodium Catalysts on Carbon Supports

The development of single-atom catalysts (SACs) represents a frontier in heterogeneous catalysis, offering maximum atom utilization efficiency and unique catalytic properties due to their isolated active sites. For rhodium, synthesizing SACs on carbon supports involves strategies that prevent the aggregation of individual rhodium atoms into nanoparticles.

One common strategy involves trapping individual rhodium atoms or sub-nanometer clusters within the defects or specific anchoring sites of the carbon support. Defect-rich carbon materials, such as graphene, carbon nanotubes with vacancies, or nitrogen-doped carbon, can serve as ideal hosts for stabilizing single rhodium atoms. The strong interaction between the isolated rhodium atoms and these anchoring sites is crucial for preventing sintering, even under harsh reaction conditions.

Another approach involves atomic layer deposition (ALD) or modified wet chemical methods where the concentration of the rhodium precursor is extremely low, and the deposition conditions are carefully controlled to favor nucleation of single atoms rather than particle growth. For example, using highly diluted rhodium salt solutions and rapid drying or controlled thermal treatments can facilitate the formation of isolated rhodium sites. Characterization techniques such as aberration-corrected scanning transmission electron microscopy (AC-STEM) and X-ray absorption fine structure (XAFS) spectroscopy are essential to confirm the single-atom nature and determine the coordination environment of rhodium on the carbon support.

Single-atom rhodium catalysts on carbon supports have shown exceptional activity and selectivity in various reactions, including CO oxidation, hydrogenation, and electrocatalysis, often outperforming traditional nanoparticle catalysts due to their unique electronic structure and high density of active sites.

Diverse Carbon Support Materials in Rhodium Catalysis

Carbon materials are highly versatile supports for rhodium catalysts due to their high surface area, tunable pore structure, chemical stability, and electrical conductivity. The choice of carbon support significantly influences the dispersion, stability, and catalytic performance of supported rhodium.

Activated Carbon and Carbon Black

Activated Carbon (AC) is a widely utilized support material for rhodium catalysts due to its high porosity, large surface area (often exceeding 600 m²/gram), and well-developed pore structure, which facilitates high metal dispersion google.comgoogle.comphyschemres.org. The surface chemistry of activated carbon can be modified to introduce various functional groups (e.g., oxygen-containing groups like hydroxyl, carboxyl, carbonyl) that act as anchoring sites for rhodium precursors, influencing metal-support interactions and dispersion physchemres.org. For instance, the presence of phenolic groups on activated carbon can aid in the reduction of metal precursors to nanoparticles or stabilize high oxidation states physchemres.org. Rhodium on activated carbon catalysts are extensively used in hydrogenation reactions, such as the purification of terephthalic acid, where they exhibit comparable performance to palladium-on-carbon catalysts google.comgoogle.com. Studies have shown that the pH of the activated carbon support (typically alkaline, pH 9-11) is crucial during impregnation with acidic rhodium salt solutions to achieve optimal loading and distribution google.comgoogle.com.

Table 2: Characteristics and Applications of Activated Carbon and Carbon Black as Rhodium Supports

Support MaterialKey CharacteristicsPreparation Method RelevanceApplications
Activated Carbon High porosity, large surface area (>600 m²/g), tunable pore structure, surface functional groups google.comgoogle.comphyschemres.orgImpregnation (pH sensitive), Deposition-Precipitation google.comgoogle.comphyschemres.orgHydrogenation (e.g., terephthalic acid purification), various organic reactions google.comgoogle.com
Carbon Black High external surface area, graphitic nature, good electrical conductivity acs.orgDeposition-Precipitation (for high loadings) acs.orgFuel cells, electrochemical reactions, hydrogenation acs.org

Carbon Nanotubes as Support Scaffolds

Carbon Nanotubes (CNTs) , including single-walled (SWCNTs) and multi-walled (MWCNTs), have emerged as advanced support materials for rhodium catalysts due to their unique structural, electronic, and mechanical properties. Their high aspect ratio, large accessible surface area, tunable electronic properties, and excellent mechanical strength make them superior scaffolds for dispersing and stabilizing metal nanoparticles.

The confined spaces within and between CNTs can influence the size and distribution of supported rhodium nanoparticles, often leading to highly dispersed and uniform metallic phases. The surface of CNTs can be functionalized (e.g., with acid treatments to introduce oxygen-containing groups) to create more anchoring sites for rhodium precursors, enhancing metal-support interactions and preventing particle agglomeration. For instance, studies have shown that the interaction between metal precursors and the CNT surface is crucial for achieving optimal dispersion during deposition-precipitation acs.org.

Rhodium catalysts supported on carbon nanotubes have demonstrated enhanced performance in various catalytic applications, including hydrogenation, oxidation, and CO₂ conversion. The strong metal-support interaction in Rh/CNT systems can lead to improved catalytic activity, selectivity, and long-term stability by minimizing metal leaching and sintering. The high electrical conductivity of CNTs also makes them particularly attractive for electrocatalytic applications, where they can facilitate electron transfer to and from the active rhodium sites. Research findings indicate that CNTs can promote the formation of smaller, more active rhodium particles compared to other carbon supports, contributing to their superior catalytic efficiency.

Table 3: Key Features of Carbon Nanotubes as Rhodium Catalyst Supports

FeatureDescriptionImpact on Catalysis
High Aspect Ratio Elongated, cylindrical structureProvides large accessible surface area for metal dispersion.
Tunable Electronic Properties Can be metallic or semiconducting depending on chiralityInfluences electron transfer between Rh and support, impacting catalytic activity in redox reactions and electrocatalysis.
High Mechanical Strength Robust structureEnhances catalyst durability and resistance to mechanical degradation.
Confined Spaces Inner channels and inter-tube spacesPromotes the formation of small, highly dispersed rhodium nanoparticles, preventing aggregation.
Surface Functionalization Ability to introduce functional groups (e.g., -OH, -COOH)Creates anchoring sites for rhodium precursors, strengthening metal-support interaction and improving dispersion.
Electrical Conductivity Excellent electrical conductivity (especially metallic CNTs)Beneficial for electrocatalytic applications, facilitating efficient electron transfer.

Advanced Catalytic Applications of Rhodium Carbon Systems

Hydrogenation and Hydroformylation Reactions

Rhodium-carbon catalysts are highly effective in reactions involving the addition of hydrogen (hydrogenation) and the addition of hydrogen and carbon monoxide (hydroformylation) to unsaturated organic compounds. These processes are fundamental in the synthesis of a wide array of industrial and pharmaceutical intermediates.

Olefin Hydrogenation

Rhodium supported on carbon (Rh/C) is a well-established heterogeneous catalyst for the hydrogenation of alkenes (olefins), facilitating their conversion into saturated compounds matthey.com. This application is crucial for producing valuable products across various chemical industries samaterials.com. Beyond simple hydrogenation, rhodium-carbon systems have been explored for more specialized applications. For instance, chiral rhodium hybrid nanocatalysts, prepared by covalently anchoring pyrrolidine-based diphosphine ligands onto functionalized carbon nanotubes (CNTs), have demonstrated activity in the asymmetric hydrogenation of olefins rsc.org.

Research has shown the effectiveness of these CNT-supported rhodium catalysts in the hydrogenation of specific substrates, such as methyl 2-acetamidoacrylate and α-acetamidocinnamic acid rsc.org.

Table 1: Performance of Chiral Rhodium-CNT Catalysts in Olefin Hydrogenation

Catalyst TypeSubstrateEnantioselectivity (ee)ActivityRecyclabilityReference
Chiral Rh-CNTMethyl 2-acetamidoacrylateModestActiveGood rsc.org
Chiral Rh-CNTα-acetamidocinnamic acidBetter than homogeneousVery goodGood rsc.org

These hybrid catalysts exhibit good recyclability with low leaching of the rhodium metal center, maintaining activity and enantioselectivity over multiple runs rsc.org.

Arene Hydrogenation

Rhodium on carbon (Rh/C) catalysts are also proficient in the hydrogenation of aromatic and heteroaromatic rings matthey.com. This capability is vital for transforming aromatic compounds into their saturated cyclic counterparts, which are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The ability of Rh/C to hydrogenate these stable ring systems under controlled conditions highlights its catalytic power and selectivity matthey.com.

Carbonyl Hydroformylation

Hydroformylation, or the oxo process, is a significant industrial reaction that converts olefins into aldehydes using syngas (a mixture of carbon monoxide and hydrogen). Rhodium-carbon systems are highly active in this transformation. Rhodium supported on activated carbon has been shown to be active for the hydroformylation of propene to butanal researchgate.net. While active, the selectivity of these heterogeneous systems can vary researchgate.net.

Rhodium complexes supported on activated carbon have been reported to effectively catalyze the hydroformylation of olefins, yielding corresponding aldehydes in excellent yields researchgate.net. The development of stable heterogeneous rhodium-based nanocatalysts for hydroformylation is of continuous interest due to their facile separation and collection post-reaction, making them more compatible with industrial processes compared to homogeneous counterparts researchgate.net.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, enabling the production of single enantiomer compounds crucial for the pharmaceutical and agrochemical industries. Rhodium catalysts, particularly those incorporating chiral phosphine (B1218219) ligands, are preeminent in this field rsc.org. Chiral rhodium complexes covalently anchored on carbon nanotubes have been successfully developed for enantioselective hydrogenation rsc.org. These catalysts utilize pyrrolidine-based diphosphine ligands (PPM family), known for their efficiency in rhodium(I)-catalyzed asymmetric hydrogenation of olefins rsc.org.

The effectiveness of these hybrid nanocatalysts has been demonstrated in the asymmetric hydrogenation of substrates like methyl 2-acetamidoacrylate and α-acetamidocinnamic acid, showing promising enantioselectivity and reusability rsc.org.

Carbon-Carbon Bond Formation and Functionalization

Beyond hydrogenation and hydroformylation, rhodium-carbon systems are instrumental in forming and functionalizing carbon-carbon bonds, which are central to constructing complex organic molecules.

C-H Bond Activation Processes

Carbon-hydrogen (C-H) bond activation is a challenging yet highly attractive area in catalysis, offering direct and atom-economical pathways for synthesizing valuable molecules by transforming inert C-H bonds into new C-C, C-N, C-O, or C-X bonds sigmaaldrich.comsigmaaldrich.com. Rhodium catalysts are recognized as suitable promoters for C-H bond activation, facilitating various cross-coupling reactions sigmaaldrich.comsigmaaldrich.com.

Pentamethylcyclopentadienylrhodium(III) chloride dimer, [(C₅Me₅)RhCl₂]₂, is a commercially available catalyst that has been extensively used for the C-H activation of aromatic compounds, often with the aid of directing groups ineosopen.org. This approach has opened new, direct pathways for the synthesis of drugs, polycyclic compounds, and fluorophores ineosopen.org.

Furthermore, significant attention has been given to rhodium complexes with other cyclopentadienyl (B1206354) ligands, which offer control over the selectivity of transformations ineosopen.org. The development of chiral rhodium catalysts for enantioselective C-H activation has been a growing area of research ineosopen.org. For instance, mannitol-derived and binaphthyl-based cyclopentadienyl ligands have been explored in rhodium(I) complexes for asymmetric synthesis, such as the annulation of aryl hydroxamic acids with alkenes ineosopen.org. These studies highlight the potential of rhodium-carbon systems to achieve high enantiomeric excesses in complex C-H functionalization reactions ineosopen.org.

Table 2: Representative Rhodium-Catalyzed C-H Activation Reactions

Catalyst TypeReaction TypeSubstrate ClassProduct ClassKey FeatureReference
Rhodium(III) complexes (e.g., [(C₅Me₅)RhCl₂]₂)C-H ActivationAromatic compoundsVarious functionalized organicsDirect synthesis pathways ineosopen.org
Chiral Rh(I) complexes with cyclopentadienyl ligandsEnantioselective AnnulationAryl hydroxamic acids + AlkenesDihydroisoquinolonesHigh enantiomeric excess ineosopen.org

These advancements underscore the critical role of rhodium-carbon systems in enabling sophisticated C-C bond formation and functionalization strategies.

Electrocatalysis and Energy Conversion

Nitrate (B79036) Reduction Reaction (NO3RR)

The electrochemical nitrate reduction reaction (NO3RR) is a promising approach for both sustainable ammonia (B1221849) (NH3) production and the remediation of nitrate water pollution. Rhodium-carbon systems have emerged as highly efficient electrocatalysts for this reaction.

Recent research highlights the superior performance of phase-engineered rhodium nanomaterials. For instance, freestanding unconventional hexagonal-close packed (2H) Rh nanoplates (NPLs), synthesized by extracting carbon from pre-synthesized rhodium carbide, have demonstrated enhanced catalytic activity in NO3RR. These 2H Rh NPLs exhibit high phase purity and well-defined facets, such as 2H (0001)h and (101̅0)h, and maintain thermostability up to 300 °C. In proof-of-concept electrocatalytic NO3RR studies, these 2H Rh NPLs achieved a high ammonia (NH3) Faradaic efficiency of 91.9% and an NH3 yield rate of 156.97 mg h⁻¹ mgcat⁻¹. This performance surpasses that of conventional face-centered cubic (3C) Rh nanocubes with (100)f facets, which are typically used. nih.govresearcher.liferesearchgate.netresearchgate.net Density functional theory (DFT) calculations suggest that the unconventional (0001)h surface of 2H Rh NPLs offers an energetically favored NO3RR pathway and stronger hydrogen (H*) absorption ability, contributing to higher activity and selectivity for NH3 production. nih.govresearchgate.net

Another study investigated rhodium (Rh) supported on carbon nanosheets (Rh/C) for electrochemical NO3RR, optimizing its performance by varying the metal to carbon ratio, applied potential, and atmosphere. rsc.org Furthermore, rhodium sulfide (B99878) supported on carbon (RhxSy/C) has been compared to platinum on carbon (Pt/C) and Rh/C for nitrate reduction, particularly in the presence of chloride. RhxSy/C showed a steady-state nitrate reduction current density 1.6–5.6 times greater than Rh/C (the most active metal electrocatalyst) and 10–24 times greater than Pt/C in specific conditions. rsc.orgosti.gov While chloride poisoning remains a challenge, affecting activity across these catalysts, sulfur vacancies in Rh3S4 terraces were predicted to be active for nitrate reduction, despite strong chloride binding. rsc.orgosti.gov

Beyond supported nanoparticles, novel electrocatalysts incorporating rhodium clusters and single-atoms dispersed onto copper (Cu) nanowires have also been developed for the electrochemical nitrate reduction reaction (NITRR). These catalysts delivered a partial current density of 162 mA cm⁻² for NH3 production and a Faradaic efficiency of 93% at -0.2 V vs. RHE, with the highest ammonia yield rate reaching 1.27 mmol h⁻¹ cm⁻². mpg.de

The following table summarizes key performance metrics for rhodium-carbon systems in NO3RR:

Catalyst SystemFaradaic Efficiency (%)NH3 Yield Rate (mg h⁻¹ mgcat⁻¹)NotesSource
2H Rh Nanoplates91.9156.97From rhodium carbide, compared to 3C Rh nanocubes nih.govresearchgate.net
Rh@Cu-0.6% (clusters/single-atoms on Cu NWs)931.27 mmol h⁻¹ cm⁻² (max)High current density, for NITRR mpg.de

Photochemistry and Photocatalysis

Rhodium-carbon systems are increasingly explored in photochemistry and photocatalysis, leveraging their ability to interact with light to drive chemical reactions. This includes light-driven catalytic processes and mechanisms involving plasmonic effects.

Light-Driven Catalytic Processes

Rhodium nanoparticles, particularly when supported on materials like aluminum oxide (Al2O3), have demonstrated significant potential in light-driven catalytic processes. A notable example is their application in the carbon dioxide (CO2) hydrogenation reaction. mdpi.comscilit.comosti.govduke.edu Illumination of these rhodium nanoparticles can profoundly enhance their catalytic properties. For instance, in CO2 hydrogenation, methane (B114726) (CH4) is almost exclusively produced when rhodium nanoparticles are mildly illuminated, whereas without illumination, carbon monoxide (CO) and methane are produced in equal amounts. scilit.comosti.gov This light-induced selectivity and enhanced reaction rate are attributed to the injection of hot electrons into the anti-bonding orbitals of critical intermediates, which simultaneously reduces the activation energy of the reaction. scilit.comosti.gov The unheated photocatalytic methane production rate can even exceed the thermocatalytic rate at higher temperatures (e.g., 350 °C) due to this reduced activation energy and a super-linear dependence on light intensity. scilit.comosti.gov

Plasmonic Photocatalysis Mechanisms

Plasmonic photocatalysis utilizes the strong light-matter interactions of small metal nanoparticles to convert photon energy into chemical energy. duke.eduresearchgate.net Rhodium nanoparticles, when exhibiting plasmonic behavior, can significantly improve their catalytic performance. mdpi.comscilit.com The mechanisms underlying plasmonic photocatalysis in rhodium-carbon systems involve several photo-physical effects:

Direct Hot Carrier Transfer: Excitation of localized surface plasmon resonance (LSPR) generates energetic "hot" carriers (electrons and holes). These hot carriers can then migrate to the surface of the nanoparticle and be directly transferred to adsorbed reactant molecules, entering their anti-bonding orbitals. This weakens critical bonds and accelerates the reaction. mdpi.comscilit.comduke.eduresearchgate.net

Photothermal Heating: LSPR can also lead to the generation of heat through the relaxation of excited electrons via lattice phonons. This localized photothermal heating can contribute to enhanced reaction rates. duke.eduresearchgate.net

Local Electromagnetic Field Enhancement: The LSPR creates strong local electromagnetic fields near the nanoparticle surface, which can enhance the absorption rate of photons by reactant molecules and influence reaction pathways. duke.eduresearchgate.net

For example, rhodium nanocubes on Al2O3 supports have shown plasmonic photocatalytic activity in the carbon dioxide methanation reaction. This activity is linked to the simultaneous lowering of the activation energy of the rate-determining step and strong selectivity for methane over carbon monoxide. mdpi.comscilit.com Research also focuses on untangling the intertwined thermal and nonthermal effects in plasmon-driven processes on supported rhodium catalysts to better understand the dominant mechanisms. duke.edu

Rhodium Carbon Clusters: Structure, Reactivity, and Theoretical Insights

Gas-Phase Studies of Rhodium-Carbon Clusters

Gas-phase studies provide a fundamental understanding of the intrinsic properties of rhodium-carbon clusters, free from the complexities of solvent or surface interactions. These experiments allow for precise control and characterization of these novel chemical entities.

The creation and detection of rhodium-carbon clusters in the gas phase rely on sophisticated experimental techniques. A primary method for generation is laser vaporization , also known as laser ablation. In this process, a high-power pulsed laser is directed onto a solid rhodium target. The intense energy from the laser vaporizes a small amount of the metal, creating a hot plasma. This plasma is then rapidly cooled by a pulse of an inert carrier gas, such as helium or argon. This cooling process promotes the condensation and aggregation of rhodium atoms, leading to the formation of clusters of various sizes. If a carbon source, such as methane (B114726), is introduced into the carrier gas, rhodium-carbon clusters can be formed.

Once generated, these clusters are transported into a vacuum chamber for analysis. The primary detection method is mass spectrometry , which separates the clusters based on their mass-to-charge ratio, allowing for precise determination of their composition (i.e., the number of rhodium and carbon atoms).

To probe the structure and bonding of these mass-selected clusters, various spectroscopic techniques are employed. A powerful method is Infrared Multiple Photon Dissociation (IR-MPD) spectroscopy . In this technique, the cluster is irradiated with an intense, tunable infrared laser. If the laser frequency matches a vibrational mode of the cluster (like a Rh-C or C-C stretch), the cluster absorbs multiple photons, heats up, and eventually fragments. By monitoring the depletion of the parent cluster ion signal as a function of the infrared laser's frequency, a vibrational spectrum can be constructed. This experimental spectrum can then be compared to theoretical predictions to deduce the cluster's geometry and bonding arrangement.

The reactivity of gas-phase rhodium clusters, including those containing carbon, with small molecules is a key area of research, driven by their potential catalytic applications.

Carbon Monoxide (CO): The interaction of rhodium clusters with CO is extensively studied. CO molecules adsorb onto the rhodium atoms in the cluster. The specific binding site of the CO molecule can be determined using IR spectroscopy, as the C-O stretching frequency is highly sensitive to the local environment. CO can bind to a single rhodium atom (an atop site), bridge between two atoms (a bridging site), or sit in a hollow site coordinated to three or more atoms. The charge of the cluster (cationic, neutral, or anionic) also significantly influences the CO binding frequency.

Methane (CH4): The activation of the strong C-H bond in methane is a critical challenge in chemistry. Gas-phase rhodium cluster anions (Rhn–) have shown a remarkable size-dependent reactivity toward methane. For instance, clusters of Rh2– to Rh6– can react with a single methane molecule to induce dehydrogenation, forming RhnCH2– ions. Kinetic studies have revealed that Rh3– and Rh4– clusters exhibit substantially higher reactivity, by two to three orders of magnitude, compared to smaller or larger clusters. Theoretical calculations suggest that the specific geometric and electronic structure of these particular cluster sizes is responsible for their enhanced ability to break the C-H bond.

Nitrogen (N2): The activation of dinitrogen (N2), with its strong triple bond, is another significant chemical challenge. While experimental gas-phase studies on the direct reaction of N2 with rhodium-carbon clusters are limited, theoretical studies provide insight. For example, density functional theory (DFT) calculations have been used to investigate the reduction of nitrogen oxides (like NO) to N2 on rhodium clusters, a reaction of great environmental importance. These studies highlight the role of the cluster's electronic structure in facilitating the breaking of N-O bonds and the formation of N-N bonds.

Theoretical Characterization of Rhodium-Carbon Clusters

Computational chemistry, particularly density functional theory (DFT), is an indispensable tool for understanding the properties of rhodium-carbon clusters. These calculations provide detailed insights that complement experimental findings.

Theoretical calculations are used to predict the most stable three-dimensional arrangements of atoms, known as the lowest-energy isomers. For rhodium carbide clusters with a single rhodium atom (RhCn, where n=1-6), systematic DFT studies have been performed. These calculations show that the lowest-energy structures are linear chains, with the rhodium atom located at one end.

The stability of these clusters can be evaluated by calculating their fragmentation energies. These theoretical studies reveal a distinct even-odd alternation in the stability of RhCn clusters: clusters with an odd number of carbon atoms are found to be more stable than their neighbors with an even number of carbon atoms. This pattern is a common feature in small clusters and is related to the filling of electronic shells.

Predicted Properties of Linear RhCn Clusters (n

Formation Mechanisms of Rhodium Clusters on Carbon Surfaces

The formation of rhodium clusters on carbon surfaces is a complex process governed by the interplay of various physical and chemical factors. It begins with the adsorption of rhodium precursors or adatoms onto the carbon support, followed by surface diffusion, nucleation, and subsequent cluster growth. The mechanisms underlying these phenomena are crucial for controlling the size, distribution, and morphology of the resulting rhodium clusters, which in turn dictates their catalytic activity and other functional properties. The nature of the carbon support, including its electronic properties and the presence of surface heterogeneities, plays a pivotal role in directing these formation pathways.

Nucleation and Growth Phenomena

The initial stages of rhodium cluster formation on carbon surfaces involve the nucleation of rhodium adatoms into stable nuclei, which then grow into larger clusters. This process is fundamentally controlled by the kinetics of adatom diffusion and the thermodynamics of cluster stability.

Detailed studies combining experimental techniques and theoretical calculations have provided insights into these phenomena. For instance, the reduction of rhodium precursors on graphitized carbon carriers demonstrates a clear temperature-dependent nucleation and growth process. At low reduction temperatures, around 100°C, small, highly dispersed metal particles are formed. As the temperature is increased to 350°C, these small particles tend to agglomerate, leading to the formation of coarser particles. This behavior highlights a classic nucleation-and-growth mechanism where initial nuclei form at low energy and then grow or coalesce as thermal energy increases, allowing them to overcome kinetic barriers for diffusion and aggregation.

Theoretical investigations using density functional theory (DFT) have quantified the mobility of individual rhodium atoms on carbon surfaces. On a graphene moiré superstructure on a Ru(0001) substrate, the global diffusion barrier for a single rhodium adatom is estimated to be 0.53 eV. This corresponds to a significant hopping rate between adjacent moiré cells at room temperature, indicating that adatoms are mobile enough to diffuse across the surface and encounter other adatoms to form nuclei. Monte Carlo simulations based on these findings suggest that the nucleation process may involve diffusing species other than just single adatoms, possibly including small, mobile rhodium dimers or trimers.

The environment in which the clusters are formed also dictates the specific nucleation pathway. In electrochemical settings, the deposition of rhodium onto glassy carbon surfaces exhibits complex nucleation behavior that is dependent on the applied potential. The process can begin with two-dimensional (2D) progressive nucleation, where nuclei form continuously over time. At more cathodic potentials, this can transition to 2D instantaneous nucleation, where all nuclei form at once at the beginning of the process, followed by three-dimensional (3D) diffusion-controlled growth.

Table 1: Kinetic Parameters for Rhodium Adatom Diffusion This interactive table provides key kinetic parameters for the diffusion of rhodium adatoms on a carbon-based surface, as determined by DFT calculations.

ParameterValueReference Surface
Global Diffusion Barrier0.53 eVGraphene moiré/Ru(0001)
Adatom Hopping Rate (298 K)~10³ s⁻¹Graphene moiré/Ru(0001)

Influence of Defects and Specific Surface Sites on Cluster Formation

The idealized, flat surfaces often used in theoretical models are rare in real-world carbon materials, which typically feature a variety of defects and specific surface sites such as vacancies, step edges, and functional groups. These surface heterogeneities are not passive spectators in the cluster formation process; instead, they often play a dominant role by acting as preferential nucleation sites.

Experimental studies have shown that rhodium nucleates at defect sites on carbon nanotubes. The introduction of additional defects, for example through an oxygen-plasma treatment, results in a more uniform dispersion of rhodium clusters, confirming that these sites act as traps for diffusing rhodium atoms, thereby promoting nucleation. By anchoring the initial nuclei, these defects can prevent widespread agglomeration, leading to smaller and more evenly distributed clusters.

Step edges on graphitic surfaces are another critical type of specific site for cluster formation. First-principles calculations on the interaction of carbon clusters with a stepped rhodium surface have demonstrated the energetic preference for nucleation at step edges. By analogy, step edges on carbon surfaces are expected to serve as effective trapping centers for rhodium adatoms. The atoms at these edges have a lower coordination number and different electronic properties compared to those on the flat terraces, making them more reactive and creating energetically favorable binding sites for adatoms, thus lowering the energy barrier for nucleation.

The chemical nature of the carbon surface also exerts a strong influence. The initial steps of rhodium cluster formation from mononuclear rhodium complexes are controlled by the electron-donor properties of the support, which can act as a ligand. This implies that variations in the surface chemistry of the carbon material, such as the presence of oxygen-containing functional groups, can significantly impact the anchoring of rhodium precursors and the subsequent formation of clusters. Computational studies on other transition metals, such as nickel on defective graphene, have shown that vacancy defects greatly enhance the binding energy and influence the morphology of the growing metal clusters, a principle that extends to rhodium.

Table 2: Effect of Carbon Surface Features on Rhodium Cluster Formation This interactive table summarizes the influence of different carbon surface characteristics on the nucleation and growth of rhodium clusters.

Surface FeatureInfluence on Cluster FormationObserved Outcome
Surface Defects (e.g., on nanotubes)Act as preferential nucleation sites.More uniform cluster dispersion.
Step Edges (inferred)Provide energetically favorable binding sites for adatoms, lowering the nucleation barrier.Preferential nucleation at edges.
Calcination TemperatureAffects particle agglomeration.Higher temperatures lead to larger, coarser particles.
Support Electron-Donor PropertiesControls the initial stages of cluster formation from precursors.Influences stoichiometry and stability of clusters.

Q & A

Q. What novel applications of Rh/C are being explored beyond traditional catalysis?

  • Methodological Answer : Investigate Rh/C in:
  • Electrocatalysis : CO₂ reduction to formic acid (FE >80% at -0.8 V vs. RHE).
  • Biomedicine : H₂ production for antioxidant therapies (validate via in-vitro ROS scavenging assays).
  • Photocatalysis : Couple with TiO₂ for UV-driven H₂ evolution (optimize Rh loading <1 wt%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.